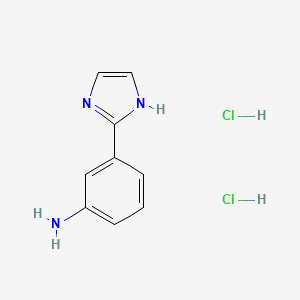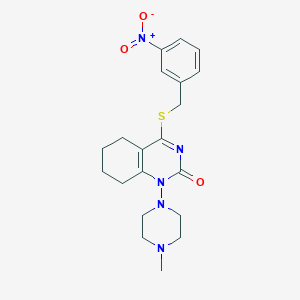![molecular formula C15H24N2O3 B2758110 N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361809-92-7](/img/structure/B2758110.png)
N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide is a synthetic organic compound with the molecular formula C15H24N2O3 and a molecular weight of 280.368 g/mol. This compound features a piperidine ring substituted with a cyclopropyl group and a hydroxyl group, making it a molecule of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Hydroxylation: The hydroxyl group is added through a hydroxylation reaction, which can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate.
Amide Formation: The final step involves the formation of the amide bond. This can be done by reacting the hydroxylated piperidine derivative with an appropriate acyl chloride or anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl and hydroxyl substitutions on piperidine derivatives. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, derivatives of this compound could potentially be explored for their pharmacological properties. The presence of the piperidine ring and the cyclopropyl group suggests that it might interact with biological targets in unique ways, possibly leading to the development of new therapeutic agents.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other materials.
Mecanismo De Acción
The mechanism of action of N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide would depend on its specific interactions with molecular targets. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The cyclopropyl group may enhance binding affinity or selectivity, while the hydroxyl group could participate in hydrogen bonding, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide: Lacks the cyclopropyl group, which may affect its binding properties and reactivity.
N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide: Lacks the hydroxyl group, potentially altering its hydrogen bonding capabilities.
N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide: Substitution of the ethyl group with a methyl group may influence its steric and electronic properties.
Uniqueness
The unique combination of the cyclopropyl group, hydroxyl group, and piperidine ring in N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages in terms of reactivity, binding affinity, and selectivity compared to similar compounds.
Propiedades
IUPAC Name |
N-[2-(4-cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-3-13(18)16(4-2)11-14(19)17-9-7-15(20,8-10-17)12-5-6-12/h3,12,20H,1,4-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXXRAJMHGFASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCC(CC1)(C2CC2)O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide](/img/structure/B2758028.png)
![N-[2-(Furan-3-YL)ethyl]acetamide](/img/structure/B2758029.png)
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2758030.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B2758031.png)
![2-(4-chlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2758032.png)


![6-(azepane-1-sulfonyl)-2-[(3,4-dimethylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2758041.png)
![3-fluoro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2758043.png)
![2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2758045.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone](/img/structure/B2758046.png)
![5-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2758047.png)


